2,2-dimethyl-N-(4-{[(1-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)propanamide
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Overview
Description
2,2-dimethyl-N-(4-{[(1-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)propanamide is a complex organic compound that features a thiazole ring, a phenylethyl group, and a propanamide moiety
Mechanism of Action
Target of action
Without specific studies, it’s hard to predict the exact targets of this compound. It contains a thiazole ring, which is a common structural motif in many biologically active molecules . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs .
Biochemical pathways
Again, without specific information, it’s difficult to say which biochemical pathways this compound might affect. Many drugs that contain a thiazole ring are involved in a wide range of biochemical pathways, from dna synthesis to signal transduction .
Biochemical Analysis
Biochemical Properties
The compound’s structure suggests potential interactions with various enzymes and proteins
Cellular Effects
Given its complex structure, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2,2-dimethyl-N-(4-{[(1-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)propanamide remains to be determined. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Transport and Distribution
Future studies could investigate any transporters or binding proteins it interacts with, and any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(4-{[(1-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the phenylethyl group via a nucleophilic substitution reaction. The final step involves the formation of the propanamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-(4-{[(1-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiazole ring or the amide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the thiazole ring or the phenylethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring or the phenylethyl group.
Scientific Research Applications
2,2-dimethyl-N-(4-{[(1-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-N-(4-{[(1-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)acetamide: Similar structure but with an acetamide moiety instead of propanamide.
2,2-dimethyl-N-(4-{[(1-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)butanamide: Similar structure but with a butanamide moiety instead of propanamide.
Uniqueness
The uniqueness of 2,2-dimethyl-N-(4-{[(1-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)propanamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2,2-dimethyl-N-[4-[2-oxo-2-(1-phenylethylamino)ethyl]-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-12(13-8-6-5-7-9-13)19-15(22)10-14-11-24-17(20-14)21-16(23)18(2,3)4/h5-9,11-12H,10H2,1-4H3,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJSTKWPJILWSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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